Cas no 6121-42-2 (methyl 1-phenylcyclopropane-1-carboxylate)
methyl 1-phenylcyclopropane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 1-phenylcyclopropanecarboxylate
- methyl 1-phenylcyclohexancarboxylate
- 1-phenyl-1-cyclopropanecarboxylic acid methyl ester
- Cyclohexanecarboxylic acid, 1-phenyl-, methyl ester
- 1-Phenylcyclohexan-1-carbonsaeure-methylester
- methyl 1-phenylcyclopropane-1-carboxylate
- 1-Phenylcyclohexane-1-carboxylic acid methyl ester
- 1-Phenyl-cyclopropan-carbonsaeure-methylester
- methyl 1-phenyl-1-cyclohexanecarboxylate
- 1-Phenyl-cyclopropanecarboxylic acid methyl ester
- SureCN1042494
- methyl 1-phenylcyclohexanecarboxylate
- AGN-PC-003RK1
- 1-Phenyl-cyclopropan-1-carbonsaeure-methylester
- CTK0A7620
- 1-phenyl-1-cyclopropanecarboxylate methyl ester
- 1-Phenylcyclopropanecarboxylic acid methyl ester
- AC6467
- XH0747
- DB-319793
- Z24772318
- CS-0209124
- 6121-42-2
- SY193260
- SCHEMBL349195
- MFCD12031860
- EN300-93514
- AKOS000348595
- MVHLBUKYYVVZMF-UHFFFAOYSA-N
- Methyl1-phenylcyclopropanecarboxylate
- A913480
-
- MDL: MFCD12031860
- Inchi: 1S/C11H12O2/c1-13-10(12)11(7-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
- InChI Key: MVHLBUKYYVVZMF-UHFFFAOYSA-N
- SMILES: O(C)C(C1(C2C=CC=CC=2)CC1)=O
Computed Properties
- Exact Mass: 176.08376
- Monoisotopic Mass: 176.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.148
- Boiling Point: 244 ºC
- Flash Point: 93 ºC
- PSA: 26.3
methyl 1-phenylcyclopropane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M356648-25mg |
methyl 1-phenylcyclopropane-1-carboxylate |
6121-42-2 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M356648-50mg |
methyl 1-phenylcyclopropane-1-carboxylate |
6121-42-2 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M356648-250mg |
methyl 1-phenylcyclopropane-1-carboxylate |
6121-42-2 | 250mg |
$ 275.00 | 2022-06-03 | ||
| Apollo Scientific | OR955739-1g |
Methyl 1-phenylcyclopropane-1-carboxylate |
6121-42-2 | 95% | 1g |
£254.00 | 2025-02-20 | |
| Chemenu | CM203841-500mg |
methyl 1-phenylcyclopropane-1-carboxylate |
6121-42-2 | 95%+ | 500mg |
$174 | 2023-02-17 | |
| Chemenu | CM203841-1g |
methyl 1-phenylcyclopropane-1-carboxylate |
6121-42-2 | 95%+ | 1g |
$265 | 2023-02-17 | |
| Chemenu | CM203841-5g |
methyl 1-phenylcyclopropane-1-carboxylate |
6121-42-2 | 95%+ | 5g |
$781 | 2023-02-17 | |
| A2B Chem LLC | AG81270-5g |
Methyl 1-phenylcyclopropane-1-carboxylate |
6121-42-2 | 98% | 5g |
$499.00 | 2024-04-19 | |
| A2B Chem LLC | AG81270-10g |
Methyl 1-phenylcyclopropane-1-carboxylate |
6121-42-2 | 98% | 10g |
$825.00 | 2024-04-19 | |
| A2B Chem LLC | AG81270-25g |
Methyl 1-phenylcyclopropane-1-carboxylate |
6121-42-2 | 98% | 25g |
$1479.00 | 2024-04-19 |
methyl 1-phenylcyclopropane-1-carboxylate Suppliers
methyl 1-phenylcyclopropane-1-carboxylate Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on methyl 1-phenylcyclopropane-1-carboxylate
Recent Advances in the Study of Methyl 1-Phenylcyclopropane-1-Carboxylate (CAS: 6121-42-2) in Chemical Biology and Pharmaceutical Research
Methyl 1-phenylcyclopropane-1-carboxylate (CAS: 6121-42-2) is a cyclopropane derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its utility as a versatile building block in organic synthesis, its role in modulating biological pathways, and its potential as a lead compound in drug discovery. This research brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activities, and emerging applications in medicinal chemistry.
One of the key areas of investigation has been the compound's role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its strained cyclopropane ring to facilitate ring-opening reactions, enabling the construction of diverse heterocyclic scaffolds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of methyl 1-phenylcyclopropane-1-carboxylate in the synthesis of novel γ-aminobutyric acid (GABA) analogs, which exhibited enhanced binding affinity to GABA receptors compared to traditional analogs. This finding underscores the compound's potential in central nervous system (CNS) drug development.
In addition to its synthetic utility, methyl 1-phenylcyclopropane-1-carboxylate has shown promise in modulating enzyme activity. A recent Nature Chemical Biology publication reported that derivatives of this compound act as selective inhibitors of histone deacetylases (HDACs), particularly HDAC6, which is implicated in various cancers and neurodegenerative diseases. The study revealed that the cyclopropane ring's rigidity contributes to the inhibitor's specificity, reducing off-target effects—a critical advantage in therapeutic development.
Another significant advancement involves the compound's application in prodrug design. Researchers have exploited its ester functionality to develop prodrugs with improved bioavailability. For instance, a 2024 study in Chemical Communications described a prodrug strategy where methyl 1-phenylcyclopropane-1-carboxylate was conjugated to an antiviral agent, resulting in enhanced cellular uptake and sustained release of the active drug. This approach could address challenges related to poor drug solubility and rapid metabolism.
Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing potential toxicity. Future research directions may include structural modifications to improve metabolic stability and in vivo efficacy, as well as expanded preclinical evaluations to validate its therapeutic potential. Overall, methyl 1-phenylcyclopropane-1-carboxylate represents a compelling case study in the intersection of chemical synthesis and biological application, offering valuable insights for drug discovery and development.
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